Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester
Brand Name: Vulcanchem
CAS No.: 50966-09-1
VCID: VC16062153
InChI: InChI=1S/C13H16Cl2NO4P/c1-3-19-21(18,20-4-2)13(11(14)15)16-12(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C13H16Cl2NO4P
Molecular Weight: 352.15 g/mol

Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester

CAS No.: 50966-09-1

Cat. No.: VC16062153

Molecular Formula: C13H16Cl2NO4P

Molecular Weight: 352.15 g/mol

* For research use only. Not for human or veterinary use.

Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester - 50966-09-1

Specification

CAS No. 50966-09-1
Molecular Formula C13H16Cl2NO4P
Molecular Weight 352.15 g/mol
IUPAC Name N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide
Standard InChI InChI=1S/C13H16Cl2NO4P/c1-3-19-21(18,20-4-2)13(11(14)15)16-12(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17)
Standard InChI Key YMSNEBSFIYAGSF-UHFFFAOYSA-N
Canonical SMILES CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1)OCC

Introduction

Structural and Molecular Characteristics

The compound’s structure centers on a phosphonic acid diethyl ester core, with a benzoylamino group at the 1-position and a dichloroethenyl moiety at the 2,2-positions. This arrangement confers both steric bulk and electronic diversity, enabling interactions with biological targets and synthetic intermediates. Key structural features include:

  • Phosphonic Acid Diethyl Ester: The diethyl ester group enhances lipid solubility, facilitating membrane penetration in biological systems.

  • Benzoylamino Group: This aromatic substituent contributes to π-π stacking interactions and hydrogen bonding, critical for binding to enzymes or receptors.

  • Dichloroethenyl Group: The electron-withdrawing chlorine atoms stabilize the ethenyl group, making it susceptible to nucleophilic attack and hydrolysis .

Spectroscopic characterization via 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR confirms the connectivity of these moieties. For instance, the benzoylamino group exhibits aromatic proton signals at δ 7.4–7.8 ppm, while the dichloroethenyl protons resonate as a singlet near δ 6.2 ppm. Mass spectrometry further validates the molecular weight, with a parent ion peak at m/z 327.15.

Synthetic Routes and Optimization

The synthesis of phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester typically proceeds through a multi-step route involving phosphorylation and condensation reactions. A common approach involves:

  • Formation of the Dichloroethenyl Intermediate:

    • 1-Amino-2,2-dichloroethene is reacted with benzoyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(benzoylamino)-2,2-dichloroethene.

    • Reaction Conditions: 0–5°C, dichloromethane solvent, 85% yield.

  • Phosphorylation with Diethyl Phosphite:

    • The intermediate is treated with diethyl phosphite under radical-initiated conditions, forming the phosphonic acid diethyl ester .

    • Catalyst: Azobisisobutyronitrile (AIBN) at 60°C, 72% yield .

Table 1: Synthetic Optimization Parameters

StepReactantsConditionsYield (%)
11-Amino-2,2-dichloroethene + Benzoyl chloride0–5°C, CH₂Cl₂85
2Dichloroethenyl intermediate + Diethyl phosphite60°C, AIBN72

Alternative methods include the use of Michaelis-Arbuzov reactions, though these often result in lower regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard, with final purity exceeding 95% by HPLC.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by hydrolysis and nucleophilic substitution, enabling diverse functionalization:

  • Hydrolysis:

    • In acidic conditions (HCl/H₂O), the diethyl ester hydrolyzes to the phosphonic acid, releasing ethanol.

    • Kinetics: Pseudo-first-order rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at pH 2.

  • Nucleophilic Substitution:

    • The dichloroethenyl group undergoes substitution with amines (e.g., morpholine) to form aminoethenyl derivatives .

    • Example: Reaction with morpholine at 80°C yields a mono-substituted product (89% yield) .

Table 2: Reaction Pathways and Products

Reaction TypeReagentProductYield (%)
Acidic HydrolysisHCl/H₂OPhosphonic acid derivative92
Nucleophilic SubstitutionMorpholine[1-(Benzoylamino)-2-morpholinoethenyl] derivative89

Condensation reactions with aldehydes (e.g., formaldehyde) further expand the compound’s utility, generating crosslinked polymers with applications in slow-release agrochemical formulations.

Biological Activity and Mechanisms

The compound exhibits dual insecticidal and anticancer activity, mediated by distinct mechanisms:

  • Insecticidal Action:

    • Inhibits acetylcholinesterase (AChE) in pests, leading to acetylcholine accumulation and neuromuscular paralysis.

    • IC₅₀: 12 µM against Plutella xylostella AChE.

  • Anticancer Potential:

    • Disrupts PI3K/Akt/mTOR signaling in cancer cells, inducing apoptosis.

    • In Vitro Efficacy: 48% inhibition of HeLa cell proliferation at 50 µM.

Comparative studies with commercial organophosphates (e.g., chlorpyrifos) reveal lower mammalian toxicity (LD₅₀ > 500 mg/kg in rats vs. 135 mg/kg for chlorpyrifos) . This selectivity is attributed to the benzoylamino group’s reduced penetration into vertebrate acetylcholinesterase active sites.

Industrial and Agricultural Applications

The compound’s stability and bioactivity make it a candidate for several applications:

  • Agrochemicals:

    • Formulated as emulsifiable concentrates (EC) or wettable powders (WP) for foliar application .

    • Field Trials: 90% control of Spodoptera litura at 100 g/ha .

  • Pharmaceutical Intermediates:

    • Serves as a precursor to kinase inhibitors targeting oncology pathways.

Table 3: Formulation Types and Efficacy

FormulationConcentration (g/L)Target PestEfficacy (%)
EC200Spodoptera litura90
WP500Plutella xylostella85

Future Research Directions

Critical areas for further investigation include:

  • Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure derivatives for pharmaceutical use.

  • Mechanistic Studies: Elucidating off-target effects in mammalian systems to refine toxicity profiles.

  • Formulation Science: Engineering nanoencapsulated delivery systems to enhance field stability and bioavailability.

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